![molecular formula C11H16ClN B7808854 [1-(3-Chloro-phenyl)-ethyl]-isopropyl-amine](/img/structure/B7808854.png)
[1-(3-Chloro-phenyl)-ethyl]-isopropyl-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1-(3-Chloro-phenyl)-ethyl]-isopropyl-amine: is an organic compound that belongs to the class of phenethylamines This compound features a phenyl ring substituted with a chlorine atom at the third position and an ethyl group attached to an isopropylamine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [1-(3-Chloro-phenyl)-ethyl]-isopropyl-amine typically involves the alkylation of 3-chlorophenylacetonitrile with isopropylamine. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution. The reaction conditions often include refluxing the reactants in an appropriate solvent like toluene or ethanol.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles like hydroxide, alkoxide, or amine groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenethylamines.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, [1-(3-Chloro-phenyl)-ethyl]-isopropyl-amine is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in pharmaceutical and agrochemical research.
Biology: The compound is studied for its potential biological activities, including its interaction with various biological targets. It is used in the development of new drugs and therapeutic agents.
Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacologically active compound. It is investigated for its effects on the central nervous system and its potential use in treating neurological disorders.
Industry: The compound finds applications in the production of specialty chemicals and materials. It is used in the synthesis of polymers, resins, and other industrial products.
Wirkmechanismus
The mechanism of action of [1-(3-Chloro-phenyl)-ethyl]-isopropyl-amine involves its interaction with specific molecular targets in the body. It may act as an agonist or antagonist at various receptors, influencing neurotransmitter release and uptake. The compound’s effects are mediated through pathways involving signal transduction and gene expression regulation.
Vergleich Mit ähnlichen Verbindungen
Phenethylamine: A parent compound with a similar structure but lacking the chlorine substitution.
3-Chlorophenethylamine: Similar structure with a chlorine atom at the third position but without the isopropylamine group.
N-Isopropyl-3-chlorophenethylamine: A closely related compound with similar functional groups.
Uniqueness: [1-(3-Chloro-phenyl)-ethyl]-isopropyl-amine is unique due to the presence of both the chlorine substitution on the phenyl ring and the isopropylamine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Eigenschaften
IUPAC Name |
N-[1-(3-chlorophenyl)ethyl]propan-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClN/c1-8(2)13-9(3)10-5-4-6-11(12)7-10/h4-9,13H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDEIRJKKEKDZEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(C)C1=CC(=CC=C1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
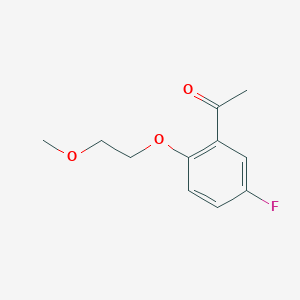
![5-[4-(Difluoromethoxy)phenyl]-1,3,4-thiadiazol-2-amine](/img/structure/B7808789.png)
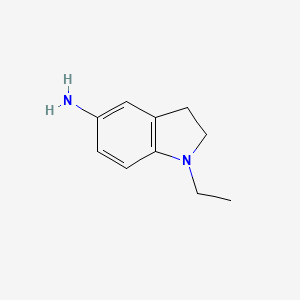
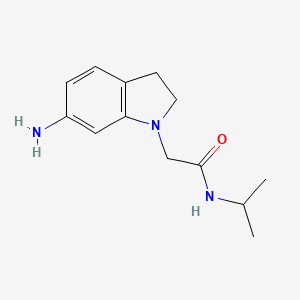
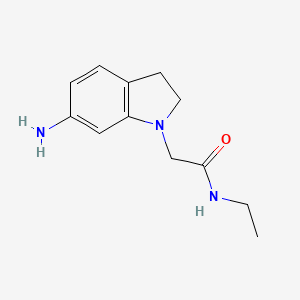
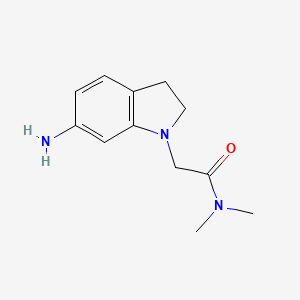
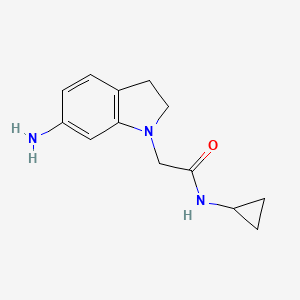
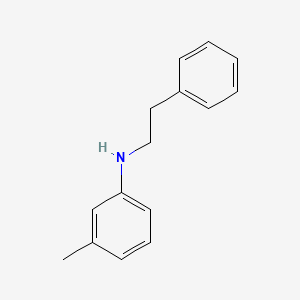
![4-[(1-Phenyl-ethylamino)-methyl]-benzonitrile HCl](/img/structure/B7808842.png)
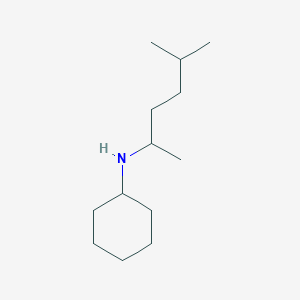
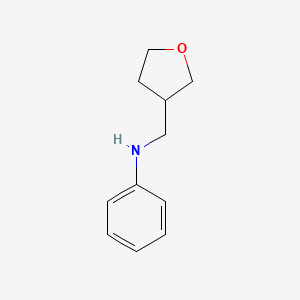
amine](/img/structure/B7808869.png)
![Methyl 2-{[(4-chlorophenyl)methyl]amino}acetate](/img/structure/B7808876.png)
![Methyl 2-{[(3-fluorophenyl)methyl]amino}acetate](/img/structure/B7808883.png)
